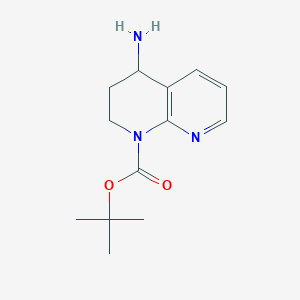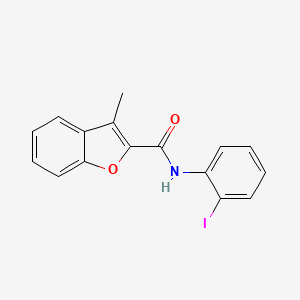
Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a naphthyridine ring system. The naphthyridine ring system is a fused bicyclic structure containing nitrogen atoms, making it an important scaffold in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminopyridine and tert-butyl acrylate.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a series of transformations to form the naphthyridine ring system.
Functional Group Introduction: The tert-butyl and amino groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure the desired functional groups are correctly positioned.
Industrial Production Methods
Industrial production of tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, using continuous flow reactors, and employing catalysts to improve yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学的研究の応用
Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
類似化合物との比較
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and use in medicinal chemistry.
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazine-5-one: A compound with a similar tert-butyl and amino group arrangement but with a different ring system.
Uniqueness
Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-6-10(14)9-5-4-7-15-11(9)16/h4-5,7,10H,6,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZQDSMJOIIVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2460551.png)





![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2460560.png)
![3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2460561.png)
![4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2460562.png)
![6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2460565.png)



![6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2460571.png)
